molecular formula C18H19NO4S B1418890 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid CAS No. 1181458-89-8

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid

Cat. No. B1418890
M. Wt: 345.4 g/mol
InChI Key: OGGVOECRHLFWNP-UHFFFAOYSA-N
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Description

This compound, also known as 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid, has a CAS Number of 1181458-89-8 . It has a molecular weight of 345.42 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H19NO4S/c20-16(19-9-5-2-6-10-19)12-23-14-11-15(24-17(14)18(21)22)13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,21,22) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.42 . It is typically stored at room temperature and is usually in powder form .

Scientific Research Applications

Antimicrobial Activity

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid and its derivatives have been investigated for antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized related compounds and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains, observing variable and modest activity Patel, Agravat, & Shaikh, 2011.

Spectroscopic and Quantum Mechanical Studies

Devi, Bishnoi, and Fatma (2020) conducted a detailed investigation of the spectroscopic properties of similar compounds using FT-IR, NMR, UV techniques, and quantum chemical methods. They also examined other properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential Devi, Bishnoi, & Fatma, 2020.

Synthesis and Characterization

The synthesis and structural analysis of related compounds have been a focus of research. Khalid et al. (2016) synthesized N-substituted derivatives of similar compounds and elucidated their structures through NMR, IR, and mass spectral data. Their anti-bacterial activity was also evaluated Khalid et al., 2016.

Allosteric Modulation at the Cannabinoid CB1 Receptor

Price et al. (2005) investigated the pharmacology of compounds including Org 27569, which bears structural similarities to 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid, at the cannabinoid CB1 receptor. They observed positively cooperative allosteric effects, indicating potential applications in modulating receptor function Price et al., 2005.

Synthesis of Luminescent Molecular Crystals

Zhestkij et al. (2021) synthesized a related compound and used it as a building block for organic molecular crystals with stable photoluminescence, highlighting its potential in material science applications Zhestkij et al., 2021.

properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethoxy)-5-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-16(19-9-5-2-6-10-19)12-23-14-11-15(24-17(14)18(21)22)13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGVOECRHLFWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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